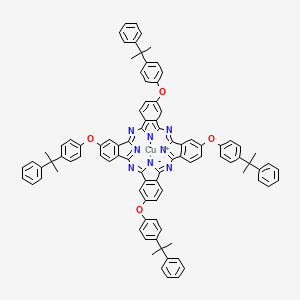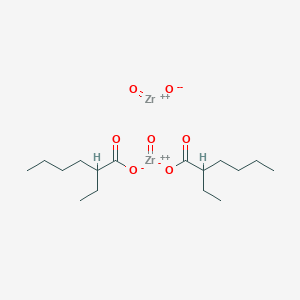
Ethanethiol, 2-(triethoxysilyl)-, thioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-triethoxysilylethyl) ethanethioate: is an organosilicon compound with the molecular formula C10H22O4SSi and a molecular weight of 266.43 g/mol . This compound is characterized by the presence of both silicon and sulfur atoms within its structure, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-triethoxysilylethyl) ethanethioate typically involves the reaction of 2-mercaptoethyltriethoxysilane with acetic anhydride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure to maintain the integrity of the silane and thioester groups .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-triethoxysilylethyl) ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Various substituted products: from nucleophilic substitution.
Scientific Research Applications
Chemistry: S-(2-triethoxysilylethyl) ethanethioate is used as a precursor in the synthesis of organosilicon compounds . It is also employed in the preparation of silane coupling agents that enhance the adhesion between inorganic materials and organic polymers .
Biology and Medicine: In biological research, this compound is utilized in the modification of biomolecules to improve their stability and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biological molecules .
Industry: Industrially, S-(2-triethoxysilylethyl) ethanethioate is used in the production of coatings , adhesives , and sealants . Its ability to enhance the properties of these materials makes it valuable in various applications .
Mechanism of Action
The mechanism of action of S-(2-triethoxysilylethyl) ethanethioate involves its ability to form covalent bonds with other molecules through its silane and thioester groups. This allows it to act as a cross-linking agent in polymers and as a modifier in biological systems. The molecular targets include hydroxyl groups on surfaces and thiol groups in proteins .
Comparison with Similar Compounds
- 2-mercaptoethyltriethoxysilane
- (3-mercaptopropyl)trimethoxysilane
- (3-mercaptopropyl)triethoxysilane
Uniqueness: S-(2-triethoxysilylethyl) ethanethioate is unique due to its thioester group , which provides additional reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical modifications and enhanced stability .
Properties
CAS No. |
40055-63-8 |
|---|---|
Molecular Formula |
C10H22O4SSi |
Molecular Weight |
266.43 g/mol |
IUPAC Name |
S-(2-triethoxysilylethyl) ethanethioate |
InChI |
InChI=1S/C10H22O4SSi/c1-5-12-16(13-6-2,14-7-3)9-8-15-10(4)11/h5-9H2,1-4H3 |
InChI Key |
FPQLAGZIFPNCND-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCSC(=O)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


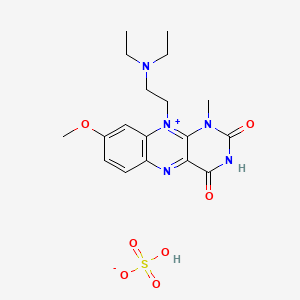
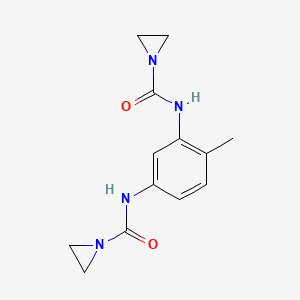
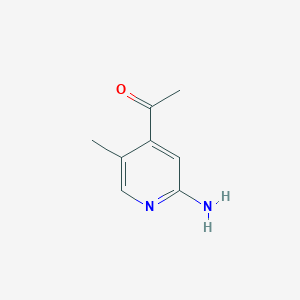

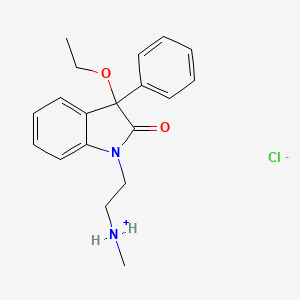
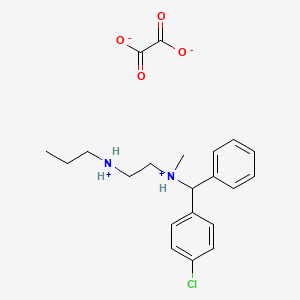
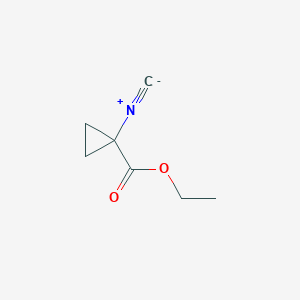
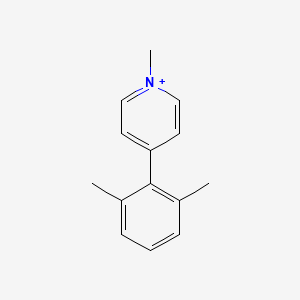
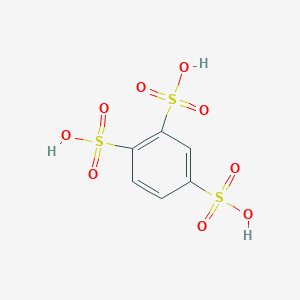
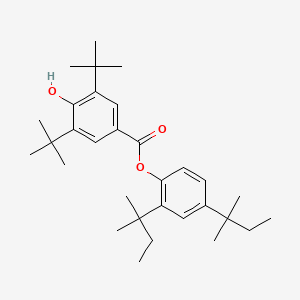
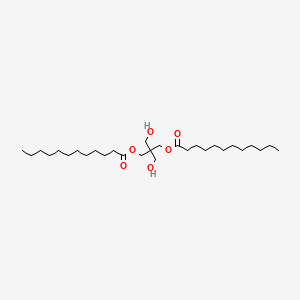
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
